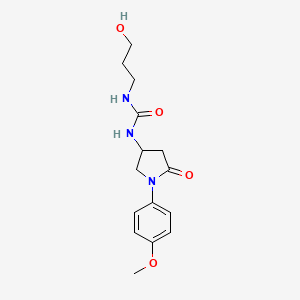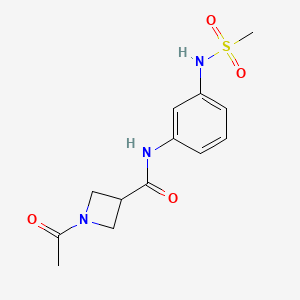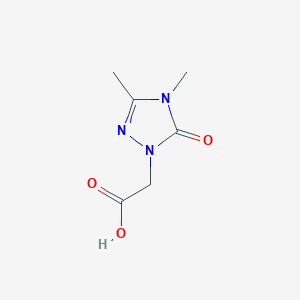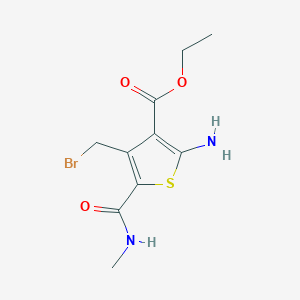![molecular formula C13H13N7 B3018540 N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide CAS No. 303145-96-2](/img/structure/B3018540.png)
N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide is a derivative of the triazolopyrimidine family, which is known for its versatile binding behavior and potential applications in coordination chemistry. Although the specific compound is not directly mentioned in the provided papers, the related ligands and structures discussed offer insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives involves cyclization reactions, as seen in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide is cyclized in the presence of Ni(NO3)2 . This suggests that the synthesis of this compound could also involve a cyclization step, possibly with a metal nitrate as a catalyst.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions, which contribute to the stability and packing of the molecules in the crystal lattice . These interactions are likely to be present in the compound of interest, influencing its solid-state architecture and potentially its reactivity.
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can be inferred from their coordination behavior. For instance, the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato shows versatile binding with divalent cations, forming complexes with different nuclearities and dimensionalities . This indicates that this compound may also exhibit diverse coordination modes and participate in the formation of various metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structures and the nature of their interactions with other molecules. The strong antiferromagnetic interaction observed in a copper complex with a related ligand suggests that magnetic properties could be an area of interest for the compound . Additionally, the hydrogen bonding and π-stacking interactions that contribute to the crystal packing of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine imply that similar forces might affect the solubility, melting point, and other physical properties of this compound .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, effectively inhibiting the growth of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Análisis Bioquímico
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, influencing their function and potentially playing a role in various biochemical reactions .
Cellular Effects
It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on understanding the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Propiedades
IUPAC Name |
N,N-dimethyl-N'-(7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-19(2)9-16-12-17-13-15-8-6-11(20(13)18-12)10-5-3-4-7-14-10/h3-9H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGFOMUSGSENTQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)
![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)





![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)